Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate
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Overview
Description
Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate is a heterocyclic compound that belongs to the class of pyrazoloindoles. This compound is characterized by a fused ring system consisting of a pyrazole ring and an indole ring, with an ethyl ester functional group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with hydrazine derivatives, followed by cyclization and esterification. For instance, the Fischer indole synthesis can be employed, where an indole precursor reacts with phenylhydrazine in the presence of an acid catalyst to form the pyrazoloindole core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoloindole ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but with a pyrimidine ring instead of an indole ring. .
Indole-2-carboxylates: These compounds have an indole ring with a carboxylate group at the 2-position, similar to ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate, but without the pyrazole ring.
Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-10-7-9-5-3-4-6-12(9)15(10)14-11/h3-6,8H,2,7H2,1H3 |
InChI Key |
PLQYTGOWSFVYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)CC3=CC=CC=C32 |
Origin of Product |
United States |
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